molecular formula C11H10N2O B1384134 2-cyclopropylquinazolin-4(3H)-one CAS No. 459796-19-1

2-cyclopropylquinazolin-4(3H)-one

Cat. No. B1384134
M. Wt: 186.21 g/mol
InChI Key: YXPNOKUONQBBIE-UHFFFAOYSA-N
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Description

2-cyclopropylquinazolin-4(3H)-one is a chemical compound . It is related to other compounds such as (2-cyclopropylquinazolin-4-yl)-L-alanine and 8-chloro-2-cyclopropylquinazolin-4-ol .


Synthesis Analysis

The synthesis of 2-cyclopropylquinazolin-4(3H)-one and related compounds often involves cross-coupling reactions . For instance, the Sonogashira reaction, a type of cross-coupling reaction, is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2-cyclopropylquinazolin-4(3H)-one can be analyzed using various methods. For example, the structure of related compounds has been analyzed in studies on ligands such as BDBM61248 and BDBM40936 .


Chemical Reactions Analysis

The Sonogashira reaction is a key chemical reaction involved in the synthesis of 2-cyclopropylquinazolin-4(3H)-one . This reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne to form a C–C bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-cyclopropylquinazolin-4(3H)-one can be analyzed using various methods. For example, the properties of related compounds such as 8-chloro-2-cyclopropylquinazolin-4-ol have been studied .

Scientific Research Applications

Synthesis and Characterization

  • Scalable Synthesis and Single Crystal Studies : Shetty et al. (2016) highlighted the industrial scalability of synthesizing cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, a key intermediate in creating biologically active compounds. The study provided detailed characterization using techniques like LC-MS, 1H NMR, and IR, along with crystal structure analysis showing monoclinic crystallization (Shetty et al., 2016).

Eco-Friendly Synthesis Methods

  • Synthesis in Ionic Liquids : Chen et al. (2007) demonstrated the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using an eco-friendly approach in ionic liquids. This process does not require any additional catalyst, marking a significant advancement in green chemistry (Chen et al., 2007).

Advanced Synthesis Techniques

  • Solvent-Free Synthesis : A study by Davoodnia et al. (2010) developed a method for synthesizing 2-arylquinazolin-4(3H)-ones using tetrabutylammonium bromide as an ionic liquid catalyst under solvent-free conditions. This method is efficient and environmentally friendly (Davoodnia et al., 2010).

Biological Applications

  • β-Glucuronidase Inhibitory Activity : Khan et al. (2014) synthesized 2-Arylquinazolin-4(3H)-ones and tested their β-glucuronidase inhibitory potential. The synthesized compounds showed significant inhibitory activity and no cytotoxic effects against PC-3 cells, indicating potential therapeutic applications (Khan et al., 2014).

Novel Catalyst Development

  • Heteropolyacid-Clay Nano-Composite Catalyst : Dar et al. (2013) reported the use of clay-supported heteropolyacid as a novel, heterogeneous, and reusable catalyst for synthesizing substituted 2,3-dihydro-2-phenylquinazolin-4(1H)-ones. This catalyst showed high selectivity and could be recycled multiple times (Dar et al., 2013).

Inhibitor Development for Diseases

  • Plasmepsins Inhibitors for Malaria : Rasina et al. (2016) identified 2-Aminoquinazolin-4(3H)-ones as novel inhibitors of malaria digestive vacuole plasmepsins. These compounds were active against Plasmodium falciparum and showed potential as leads for antimalarial agents (Rasina et al., 2016).

Future Directions

The future directions for research on 2-cyclopropylquinazolin-4(3H)-one could involve further exploration of its synthesis, properties, and potential applications. For instance, the Sonogashira reaction, which is used in its synthesis, has been studied for improvements in efficiency and sustainability .

properties

IUPAC Name

2-cyclopropyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPNOKUONQBBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropylquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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